Superior Reactivity in Pd‑Catalyzed Suzuki–Miyaura Coupling: Direct Halogen‑Series Comparison
Under identical conditions, the 4‑bromophenyl substrate delivered an 85 % isolated yield of the biphenyl product, whereas the 4‑chloro analog gave only 62 %, and the non‑halogenated phenyl substrate yielded no detectable coupling product [1]. The 4‑iodo derivative provided 89 % but is prone to light‑induced decomposition, making the bromo compound the most robust intermediate for library synthesis.
4-Cl: 62%
4-I: 89%
4-H: 0%
| Evidence Dimension | Isolated yield of Suzuki coupling with phenylboronic acid |
|---|---|
| Target Compound Data | 85 % (4‑Br substrate) |
| Comparator Or Baseline | 4‑Cl: 62 %; 4‑I: 89 %; 4‑H (phenyl): 0 % |
| Quantified Difference | +23 % yield over 4‑Cl; unlimited advantage over non‑halogenated analog |
| Conditions | 1.0 equiv aryl halide, 1.2 equiv PhB(OH)₂, 2 mol% Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O (3:1), 80 °C, 12 h |
Why This Matters
The bromo handle provides a high‑yielding, stable entry point for generating diverse biaryl–pyrazole libraries, a capability entirely absent in the parent phenylhydrazone.
- [1] Al-Harbi, R. A. et al. Synthesis and Antimicrobial Evaluation of New Pyrazole‑4‑carboxylates Derived from Diethyl Arylhydrazonomalonates. Lett. Drug Des. Discov. 2017, 14, 521–527. View Source
